Heteronoside
CAS No.: 852638-61-0
Cat. No.: VC0207791
Molecular Formula: C36H38O20
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852638-61-0 |
|---|---|
| Molecular Formula | C36H38O20 |
| IUPAC Name | [2-[[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate |
| Standard InChI | InChI=1S/C36H38O20/c1-12-24(41)32(55-34(48)14-7-20(49-2)25(42)21(8-14)50-3)30(47)35(52-12)51-11-22-26(43)28(45)29(46)36(54-22)56-33-27(44)23-18(40)9-15(37)10-19(23)53-31(33)13-4-5-16(38)17(39)6-13/h4-10,12,22,24,26,28-30,32,35-43,45-47H,11H2,1-3H3 |
| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC)O)OC)O |
| Appearance | Yellow powder |
Introduction
Chemical Properties and Structure
Molecular Identity
Heteronoside is identified by the following parameters:
| Parameter | Value |
|---|---|
| Chemical Name | 4H-1-Benzopyran-4-one, 3-[[6-O-[6-deoxy-3-O-(4-hydroxy-3,5-dimethoxybenzoyl)-α-L-mannopyranosyl]-β-D-galactopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- |
| CAS Registry Number | 852638-61-0 |
| Molecular Formula | C36H38O20 |
| Molecular Weight | 790.67 g/mol |
| Synonyms | Heteroside, Heteronoside |
Structural Characteristics
Structurally, heteronoside has been elucidated as quercetin-3-O-[3-(4-hydroxy-3,5-dimethoxybenzyl)-α-L-rhamnopyranosyl]-(1→6)-β-D-galactopyranoside . The core structure consists of a quercetin aglycone (a flavonol with a 3-hydroxyflavone backbone) attached to a complex disaccharide unit at the 3-position. The disaccharide component includes a β-D-galactopyranoside with an α-L-rhamnopyranosyl unit connected through a (1→6) glycosidic linkage, which is additionally modified with a 4-hydroxy-3,5-dimethoxybenzoyl group at the 3-position of the rhamnose unit .
The SMILES notation for heteronoside is:
O([C@H]1C@HC@@HC@@HC@@HO1)C1C(=O)C2C(=CC(=CC=2OC=1C1C=CC(O)=C(O)C=1)O)O
Natural Sources
Plant Distribution
Heteronoside has been isolated from several plant species, primarily:
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Leonurus japonicus (Chinese motherwort, also known as Leonurus artemisia)
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Leonurus heterophyllus Sweet (a synonym of Leonurus japonicus)
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Potentially present in Veratrum nigrum L. and Veratrum japonicum, though this requires further confirmation
These plants have a rich history in traditional medicine systems, particularly in East Asian countries, where they have been used for various therapeutic purposes .
Ethnobotanical Context
Leonurus japonicus, the primary source of heteronoside, is widely used as an ethnomedicinal plant in Asian countries, particularly China, where it is known as "Yi Mu Cao" in traditional Chinese medicine . It is traditionally used for:
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Treatment of menstrual and delivery disorders caused by blood stasis
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Management of conditions such as dysmenorrhea, amenorrhea, and postpartum hemorrhage
While the specific contribution of heteronoside to these traditional uses remains to be fully elucidated, its presence within these medicinal plants suggests potential involvement in their reported therapeutic effects.
Physical and Chemical Characteristics
Physicochemical Properties
Heteronoside exhibits the following physical and chemical properties:
| Property | Description |
|---|---|
| Appearance | Yellow powder at room temperature |
| Solubility | May dissolve in DMSO; limited solubility in water; may require other solvents such as ethanol or DMF for complete dissolution |
| Storage Stability | Powder form: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |
| Shipping Condition | Stable at ambient temperature for a few days during ordinary shipping |
Spectral Characteristics
While detailed spectroscopic data specific to heteronoside is limited in the search results, the compound would typically be characterized using various spectroscopic techniques including:
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UV-visible spectroscopy (typical for flavonoids)
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NMR spectroscopy (¹H and ¹³C NMR for structural elucidation)
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Mass spectrometry (for molecular weight confirmation and fragmentation pattern analysis)
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Infrared spectroscopy (for functional group identification)
These analytical methods are essential for confirming the identity and purity of heteronoside in research settings .
Isolation and Identification
The isolation of heteronoside from plant materials typically follows a systematic phytochemical approach:
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Collection and preparation of plant material (typically dried herbs of Leonurus species)
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Extraction with appropriate solvents (often methanol, ethanol, or aqueous mixtures)
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Fractionation through various chromatographic techniques (column chromatography, thin-layer chromatography)
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Purification and isolation of the compound
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Structure elucidation through spectroscopic methods
For identification and structure elucidation, researchers have employed physico-chemical evidences and spectral analysis techniques . The structure of heteronoside was established as a quercetin glycoside with specific sugar attachments and modifications .
| Supplier | Product Specifications | Available Quantities | Purity |
|---|---|---|---|
| InvivoChem | Heteronoside (CAS: 852638-61-0) | 500mg, 1g, and custom sizes | Not specified |
| ChemFaces | Heteronoside (CFN97413) | 1mg, 5mg, 10mg, 20mg | ≥98% |
| Various suppliers | Heteronoside (CAS: 852638-61-0) | 1mg to 50mg | 95%-99% |
The compound is typically supplied as a yellow powder with recommendations for storage at low temperatures (-20°C to 4°C) for extended stability .
Research Status and Future Directions
Current Research Status
Research specifically on heteronoside appears to be in relatively early stages, with most studies focusing on:
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Isolation and structural characterization
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Identification in various plant sources
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Basic physicochemical properties
The compound has been identified as part of broader phytochemical investigations of medicinal plants, particularly those from the Leonurus genus .
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